14-Pentadecenoic acid

Descripción

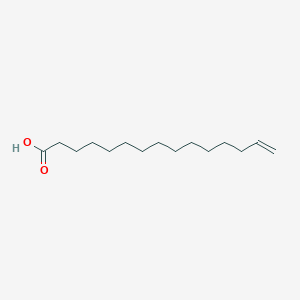

Structure

3D Structure

Propiedades

IUPAC Name |

pentadec-14-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZYAQCDBBLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337655 |

Source

|

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-34-7 |

Source

|

| Record name | 14-Pentadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 14-Pentadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a monounsaturated odd-chain fatty acid that has garnered interest within the scientific community. Unlike its more studied saturated counterpart, pentadecanoic acid (C15:0), the natural distribution, biological significance, and metabolic pathways of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, methods for its analysis, and insights into its potential biological roles. The information is presented to support further research and development in the fields of nutrition, pharmacology, and metabolic science.

Natural Sources of this compound

The identification and quantification of this compound in natural sources are still emerging areas of research. While data for odd-chain saturated fatty acids are more abundant, the following sources have been identified as containing pentadecenoic acids. It is important to note that many studies do not differentiate between the various isomers of pentadecenoic acid.

Plant Sources

The primary plant source identified for this compound is Nicotiana tabacum (tobacco).[1][2] While the presence of this fatty acid in tobacco has been reported, specific quantitative data from the available literature is limited. One study on the fatty acid composition of tobacco stigma exudate identified 11 types of individual C14–C24 fatty acids, but did not specifically quantify this compound.[3] Other research on tobacco has focused on the major fatty acids (C16 and C18) or other chemical components like nicotine (B1678760) and sugars.[4][5][6][7][8] The Human Metabolome Database also lists black elderberry, black walnut, and common buckwheat as potential sources of pentadecenoic acid, though the specific isomer is noted as pentadec-2-enoic acid.[9]

Ruminant and Dairy Products

Odd-chain fatty acids, including pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are well-documented constituents of milk and meat from ruminants such as cows, sheep, and goats. These fatty acids are synthesized by rumen microorganisms and subsequently incorporated into the animal's tissues and milk. While direct quantification of this compound is scarce, the presence of other odd-chain fatty acids strongly suggests that C15:1 may also be present in these products. For instance, a study on cow's milk fat from mountain farms provided a detailed fatty acid profile, but did not specifically list this compound.[10] Similarly, studies on beef and lamb have focused on major fatty acids and their ratios, without specific quantification of C15:1.[11][12][13][14][15]

Microbial Sources

A study on the bacterium M. cerificans reported on the oxidation of this compound when grown on the parent alkene, indicating a microbial metabolic pathway involving this fatty acid.[16][17]

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative information on the concentration of pentadecenoic acids in various natural sources. It is critical to note the lack of specific data for the this compound isomer in most cases.

| Natural Source Category | Specific Source | Analyte | Concentration | Reference(s) |

| Plants | Nicotiana tabacum | This compound | Presence reported, not quantified | [1][2] |

| Black Elderberry | Pentadecenoic acid | Presence reported, not quantified | [9] | |

| Black Walnut | Pentadecenoic acid | Presence reported, not quantified | [9] | |

| Common Buckwheat | Pentadecenoic acid | Presence reported, not quantified | [9] | |

| Ruminant Products | Cow's Milk | Pentadecanoic acid (C15:0) | ~1.1% of total fatty acids | [10] |

| Lamb Meat | Pentadecanoic acid (C15:0) | 0.58-0.66% of total fatty acids | [15] |

Experimental Protocols

The analysis of this compound from natural sources involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Plant Material

A common method for extracting lipids from fresh plant tissues involves a one-step digestion and transmethylation process.[4]

-

Reagent Preparation : Prepare a reagent containing methanol (B129727):heptane:benzene:2,2-dimethoxypropane:H2SO4 (37:36:20:5:2, by vol).

-

Digestion and Transmethylation : Heat the fresh plant tissue with the reagent at 80°C. This facilitates simultaneous digestion of the tissue and transmethylation of the lipids into a single phase.

-

Phase Separation : Upon cooling to room temperature, the mixture separates into two phases.

-

FAMEs Collection : The upper phase, containing the FAMEs, is collected for GC-MS analysis.

Alternatively, for dried plant material, extraction with a nonpolar solvent like hexane (B92381) or petroleum ether is effective for obtaining fatty acids and other lipids.[5] For fresh plant material, an acetone (B3395972) extract can be prepared, followed by a hexane partition of the evaporated acetone extract.[5]

Lipid Extraction from Dairy and Meat Products

The Folch method is a widely recognized and reliable technique for the quantitative extraction of lipids from biological samples.[1]

-

Homogenization : Homogenize the sample in a mixture of chloroform (B151607) and methanol (2:1, v/v). The final volume should be 20 times the volume of the sample.

-

Phase Separation : Add water or a salt solution to the homogenate to induce phase separation.

-

Lipid Collection : The lower chloroform phase, containing the lipids, is collected for further processing.

Preparation of Fatty Acid Methyl Esters (FAMEs)

Derivatization is a crucial step to increase the volatility of fatty acids for GC-MS analysis.[1]

-

Saponification (for total fatty acids) : The extracted lipids are saponified using a solution of potassium hydroxide (B78521) in methanol.

-

Methylation : The saponified fatty acids are then methylated. A common reagent is 14% boron trifluoride (BF3) in methanol. The mixture is heated to convert the fatty acids to their corresponding methyl esters.[5] Alternatively, a solution of 5% HCl in methanol can be used.[18]

-

Extraction of FAMEs : The FAMEs are then extracted from the reaction mixture using an organic solvent such as hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and quantification of FAMEs are typically performed using a high-polarity capillary column in a GC-MS system.

-

Column : A highly polar capillary column, such as a CP-Sil 88 or a SLB-IL111, is recommended for the separation of fatty acid isomers.[19]

-

Injection : An aliquot of the FAMEs solution is injected into the GC.

-

Temperature Program : An optimized temperature program is used to separate the different FAMEs based on their boiling points and polarity. For odd- and branched-chain fatty acids, specific temperature programs can enhance resolution.[19]

-

Detection : The separated FAMEs are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification. The use of deuterated internal standards is recommended for accurate quantification.[20]

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information regarding the specific signaling pathways and biological activities of this compound. Much of the existing research has focused on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0).

Pentadecanoic acid has been shown to have several biological effects, including potential health benefits.[21] It is plausible that this compound, as a monounsaturated counterpart, may also possess unique biological activities. Odd-chain fatty acids, in general, are metabolized via β-oxidation to yield propionyl-CoA, which can then enter the citric acid cycle. This metabolic fate is distinct from that of even-chain fatty acids, which primarily yield acetyl-CoA.

Further research is imperative to elucidate the specific cellular and molecular mechanisms of this compound.

Diagrams

Hypothetical Metabolic Pathway of Odd-Chain Monounsaturated Fatty Acids

Caption: Hypothetical metabolic fate of this compound via β-oxidation.

Experimental Workflow for the Analysis of this compound

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is an odd-chain monounsaturated fatty acid with a limited but emerging body of research. Its presence has been confirmed in Nicotiana tabacum, and it is likely present in trace amounts in dairy and ruminant products. However, a significant gap exists in the quantitative data for this specific fatty acid in various natural sources. Standard lipid analysis protocols are applicable, but methods specifically optimized for C15:1 are not well-documented. The biological activity and signaling pathways of this compound remain largely unexplored, presenting a fertile area for future investigation. This guide consolidates the current knowledge to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further studies to fully elucidate the role of this unique fatty acid in biology and human health.

References

- 1. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound | C15H28O2 | CID 543854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

- 7. Nicotiana tabacum Leaf Waste: Morphological Characterization and Chemical-Functional Analysis of Extracts Obtained from Powder Leaves by Using Green Solvents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for Pentadecenoic acid (HMDB0302623) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Fatty acid content and composition of UK beef and lamb muscle in relation to production system and implications for human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fatty acid content and composition of english beef, lamb and pork at retail. | Semantic Scholar [semanticscholar.org]

- 14. Fatty acid composition and oxidative stability of lambs' meat as affected by a bioflavonoid antioxidant and fat sources [scielo.org.za]

- 15. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 16. caymanchem.com [caymanchem.com]

- 17. Metabolomic and transcriptomic analyses reveal differences in fatty acids in tobacco leaves across cultivars and developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijeais.org [ijeais.org]

- 19. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Odd-Chain Unsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of odd-chain unsaturated fatty acids (OCUFAs). It details the enzymatic processes, regulatory mechanisms, and key metabolic branch points. The information is presented to support research and development in fields where OCUFAs are of interest, including metabolic diseases, nutrition, and drug development.

Introduction to Odd-Chain Unsaturated Fatty Acids

Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. While less abundant than their even-chain counterparts, they are found in various organisms, including bacteria, plants, and mammals. The presence of unsaturation in the carbon chain of OCFAs gives rise to odd-chain unsaturated fatty acids (OCUFAs), which possess unique physical and biological properties. The biosynthesis of OCUFAs is a specialized metabolic pathway that diverges from the conventional fatty acid synthesis at the initial priming step.

The Core Biosynthetic Pathway

The de novo synthesis of OCUFAs begins with the priming of fatty acid synthase (FAS) by propionyl-CoA, a three-carbon acyl-CoA. This is in contrast to the synthesis of even-chain fatty acids, which is initiated by acetyl-CoA. Following the initial condensation of propionyl-CoA with malonyl-CoA, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by the multifunctional FAS enzyme complex. The resulting saturated odd-chain fatty acids (OCFAs), primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), can then be acted upon by fatty acid desaturases and elongases to introduce double bonds and extend the carbon chain, respectively.

Propionyl-CoA: The Essential Precursor

The availability of propionyl-CoA is the rate-limiting step in OCFA and OCUFA biosynthesis. There are several metabolic pathways that generate propionyl-CoA:

-

Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.

-

Beta-Oxidation of Odd-Chain Fatty Acids: The final round of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.

-

Exogenous Propionate: Propionate from dietary sources or microbial fermentation in the gut can be activated to propionyl-CoA by acyl-CoA synthetases.

A significant competing pathway for propionyl-CoA is its conversion to succinyl-CoA via the methylmalonyl-CoA pathway, which then enters the tr

An In-Depth Technical Guide on the Discovery and Isolation of 14-Pentadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 14-pentadecenoic acid. First identified in the bacterium Micrococcus cerificans, this monounsaturated fatty acid has since garnered interest for its potential biological activities. This document details the initial experimental protocols used for its discovery and isolation, summarizes its physicochemical properties, and explores its potential signaling pathways based on current research on related fatty acids. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Discovery and Initial Isolation

The first documented discovery and isolation of this compound were reported in a 1968 publication by R. Makula and W.R. Finnerty in the Journal of Bacteriology. The study focused on the fatty acid profiles of the bacterium Micrococcus cerificans when grown on various 1-alkene substrates. The identification of this compound was a key finding when the microorganism was cultured with 1-pentadecene (B78149) as the sole carbon source, indicating a preferential oxidation at the terminal methyl group of the alkene.[1][2]

Experimental Protocol for the Initial Discovery and Isolation

The following protocol is based on the methodology described by Makula and Finnerty (1968).

1.1.1. Cultivation of Micrococcus cerificans

-

Culture Medium: A basal mineral salts medium was used, supplemented with 1% (v/v) 1-pentadecene as the sole carbon and energy source.

-

Inoculation: The medium was inoculated with a culture of Micrococcus cerificans.

-

Incubation: The culture was incubated at 30°C with vigorous aeration to ensure sufficient oxygen supply for microbial growth and hydrocarbon metabolism.

-

Cell Harvesting: The bacterial cells were harvested in the late exponential phase of growth by centrifugation.

1.1.2. Extraction of Fatty Acids

-

Cell Lysis: The harvested cell pellet was subjected to saponification and esterification. The cells were refluxed for 2 hours with a 5% solution of HCl in anhydrous methanol (B129727).

-

Lipid Extraction: The resulting fatty acid methyl esters (FAMEs) were extracted from the methanolic solution using petroleum ether.

-

Purification: The petroleum ether extract was washed with water to remove any residual methanol and HCl. The solvent was then evaporated under a stream of nitrogen to yield the crude FAMEs.

1.1.3. Identification and Characterization

-

Gas-Liquid Chromatography (GLC): The FAMEs were analyzed by gas-liquid chromatography. This technique separates different fatty acid methyl esters based on their volatility and interaction with the stationary phase of the chromatography column.

-

Column: The specific column used in the original study was a diethylene glycol succinate (B1194679) (DEGS) column.

-

Temperature Program: An isothermal or temperature-programmed elution was used to separate the FAMEs.

-

Identification: The retention time of the unknown peak corresponding to the methyl ester of this compound was compared with that of a known standard for positive identification.

Physicochemical Properties

This compound is a monounsaturated long-chain fatty acid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| IUPAC Name | (14E)-pentadec-14-enoic acid |

| CAS Number | 17351-34-7 |

| Appearance | White solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). |

Biological Activities and Potential Signaling Pathways

While research specifically on this compound is limited, studies on the closely related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), provide valuable insights into its potential biological roles and mechanisms of action. It is plausible that this compound shares some of these activities.

Overview of Potential Biological Activities

-

Antimicrobial and Antifungal: Some studies have suggested that derivatives of pentadecenoic acid possess antimicrobial and antifungal properties.

-

Anti-inflammatory: Pentadecanoic acid has been shown to have anti-inflammatory effects.

-

Metabolic Regulation: Pentadecanoic acid is implicated in the regulation of glucose and lipid metabolism.

Potential Signaling Pathways

Based on the known mechanisms of pentadecanoic acid, this compound may influence the following signaling pathways:

-

AMP-Activated Protein Kinase (AMPK) Pathway: Long-chain fatty acids are known to activate AMPK, a key regulator of cellular energy homeostasis.[3][4][5] Activation of AMPK can lead to increased fatty acid oxidation and glucose uptake.

-

mTOR Signaling Pathway: Some fatty acids have been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[6][7]

-

JAK-STAT Signaling Pathway: Pentadecanoic acid has been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is involved in inflammatory responses.[8][9][10][11]

Experimental Workflows and Signaling Pathway Diagrams

General Workflow for Isolation and Analysis of this compound

References

- 1. Microbial assimilation of hydrocarbons. II. Fatty acids derived from 1-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial Assimilation of Hydrocarbons II. Fatty Acids Derived from 1-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biological Role of 14-Pentadecenoic Acid in Mammals: An In-depth Technical Guide

A Note to the Reader: Scientific literature extensively details the biological significance of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0) . In contrast, research specifically elucidating the biological role of its monounsaturated counterpart, 14-pentadecenoic acid (C15:1) , in mammals is notably scarce. This guide will therefore focus on the comprehensive data available for pentadecanoic acid (C15:0) to provide a thorough understanding of a closely related and biologically active odd-chain fatty acid, while clearly acknowledging the current knowledge gap regarding this compound.

Executive Summary

Pentadecanoic acid (C15:0) is emerging as a crucial bioactive fatty acid with significant implications for mammalian health. Primarily obtained from dietary sources such as dairy products and ruminant fats, C15:0 is increasingly recognized for its protective effects against a spectrum of chronic diseases.[1][2] This technical guide synthesizes the current understanding of C15:0's metabolism, its multifaceted roles in cellular signaling, and its physiological impacts, with a focus on metabolic health, inflammation, and cellular stability. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling pathways to support researchers, scientists, and drug development professionals.

Metabolism of Pentadecanoic Acid (C15:0)

In mammals, odd-chain fatty acids like C15:0 undergo metabolism through pathways that distinguish them from their even-chain counterparts. The primary metabolic fate of C15:0 is β-oxidation, which yields acetyl-CoA until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, which enters the Krebs cycle, contributing to anaplerosis. This is a key distinction from even-chain fatty acids, which are completely oxidized to acetyl-CoA.

Sources of C15:0 in mammals are both exogenous and endogenous. Dietary intake, particularly from dairy fat, is a primary source.[2][3] Additionally, gut microbiota can synthesize odd-chain fatty acids, and they can be produced endogenously through alpha-oxidation of even-chain fatty acids.[4]

Key Signaling Pathways Modulated by Pentadecanoic Acid (C15:0)

C15:0 exerts its biological effects by modulating several key signaling pathways that are central to metabolism, inflammation, and cellular homeostasis.

Peroxisome Proliferator-Activated Receptors (PPARs)

C15:0 is a dual partial agonist of PPAR-α and PPAR-δ.[1] Activation of these nuclear receptors plays a critical role in regulating lipid and glucose metabolism, as well as inflammation.

References

- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 14-Pentadecenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a monounsaturated fatty acid with the chemical formula C15H28O2.[1] As a terminal unsaturated fatty acid (omega-1), its double bond is located at the last carbon-carbon bond of the acyl chain. This unique structural feature may confer distinct biological properties compared to other more common fatty acids. This guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of the geometric isomers of this compound: cis-14-pentadecenoic acid and trans-14-pentadecenoic acid. It is important to note that while general information about this compound is available, specific experimental data on its individual cis and trans isomers are limited in the current scientific literature.

Chemical and Physical Properties

| Property | Value (for this compound, mixture of isomers not specified) | Reference |

| Molecular Formula | C15H28O2 | [1][2] |

| Molecular Weight | 240.38 g/mol | [1][2] |

| CAS Number | 17351-34-7 | [1][2] |

| Boiling Point | 170-190 °C (at 2 Torr) | [2] |

| Predicted Density | 0.904 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.78 ± 0.10 | [2] |

| Solubility | DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml | [2][3] |

Synthesis of this compound Isomers

Specific, detailed protocols for the synthesis of cis- and trans-14-pentadecenoic acid are not extensively documented. However, general synthetic strategies for long-chain monounsaturated fatty acids can be adapted. A common approach involves the use of acetylenic intermediates followed by stereoselective reduction.

General Experimental Protocol for Synthesis

1. Synthesis of the Acetylenic Precursor (14-Pentadecynoic Acid):

A plausible route involves the coupling of a terminal alkyne with a long-chain alkyl halide. For instance, the lithium salt of a terminal alkyne like 1-tridecyne (B1583326) could be reacted with a protected bromoacetic acid derivative.

2. Stereoselective Reduction to form cis or trans Isomers:

-

cis-14-Pentadecenoic Acid: The acetylenic precursor can be reduced to the cis-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas.[4] This catalytic hydrogenation is stereospecific for the formation of cis double bonds.[4]

-

trans-14-Pentadecenoic Acid: To obtain the trans isomer, a dissolving metal reduction, such as with sodium in liquid ammonia, can be employed on the acetylenic precursor.

The following diagram illustrates a generalized workflow for the synthesis of cis and trans isomers of a long-chain monounsaturated fatty acid.

Caption: Generalized workflow for the synthesis of cis and trans fatty acid isomers.

Experimental Analysis of this compound Isomers

The analysis of fatty acid isomers typically involves chromatographic separation followed by spectroscopic identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid methyl esters (FAMEs).

Sample Preparation (Transesterification): The carboxylic acid group of the fatty acid is typically derivatized to its methyl ester to increase volatility for GC analysis. A common method involves reaction with BF3-methanol or methanolic HCl.

GC Separation: A long, polar capillary column (e.g., cyanopropyl-substituted polysiloxane) is used to separate the cis and trans isomers. The retention times will differ, with trans isomers generally eluting before their cis counterparts.

MS Detection: The mass spectrometer provides fragmentation patterns that can confirm the identity of the fatty acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of fatty acid isomers.

-

¹H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic for the stereochemistry of the double bond. Cis isomers typically exhibit smaller coupling constants for the vinyl protons compared to trans isomers.

-

¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons can also be used to distinguish between cis and trans isomers.

The diagram below outlines a typical experimental workflow for the analysis of fatty acid isomers.

Caption: Workflow for the analysis of fatty acid isomers.

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities of cis- and trans-14-pentadecenoic acid. Most of the available literature focuses on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0), or on more common unsaturated fatty acids like omega-3 and omega-6 fatty acids.

However, based on the known roles of other fatty acids, some potential biological activities and signaling pathway interactions can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation for the specific isomers of this compound.

Potential Biological Roles:

-

Membrane Fluidity: As with other unsaturated fatty acids, the incorporation of this compound isomers into cell membranes could influence membrane fluidity and the function of membrane-bound proteins.

-

Metabolic Precursors: These fatty acids could potentially be metabolized into other bioactive molecules.

-

Cell Signaling: Fatty acids are known to act as signaling molecules, activating various receptors and downstream pathways.

Hypothesized Signaling Pathway Interactions:

Given that other fatty acids are known to modulate key signaling pathways involved in inflammation, metabolism, and cell proliferation, it is plausible that this compound isomers could interact with similar pathways. For example, some fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a fatty acid, leading to changes in gene expression related to inflammation and metabolism.

Caption: A hypothetical signaling pathway for a fatty acid.

Conclusion and Future Directions

This compound and its cis and trans isomers represent an understudied class of fatty acids. While general chemical properties are known, there is a clear need for further research to elucidate the specific physicochemical properties, develop robust and specific synthesis and analysis protocols, and, most importantly, to investigate the biological activities and mechanisms of action of the individual isomers. Such studies will be crucial for understanding their potential roles in human health and disease and for exploring their therapeutic potential in drug development. The unique terminal position of the double bond may lead to novel biological effects that warrant further investigation by the scientific community.

References

An In-depth Technical Guide to the Chemical Synthesis of 14-Pentadecenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 14-pentadecenoic acid and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a contextual understanding of the biological significance of these compounds. This document outlines key synthetic pathways, including the synthesis of a methylated derivative, the parent compound, and its ester and amide derivatives. Furthermore, it delves into the biological activities of these molecules, with a focus on their roles as enzyme inhibitors and modulators of cellular signaling pathways.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic chemistry methodologies. This section details the synthesis of (Z)-14-methyl-9-pentadecenoic acid, the parent this compound, and its ester and amide derivatives.

Synthesis of (Z)-14-Methyl-9-pentadecenoic Acid

An effective synthesis for (Z)-14-methyl-9-pentadecenoic acid has been developed, commencing from commercially available 8-bromo-1-octanol (B1265630). This multi-step synthesis yields the target compound with a notable overall yield and provides a clear route for obtaining this specific derivative.[1][2]

Experimental Protocol:

The synthesis involves a seven-step process:[1]

-

Protection of 8-bromo-1-octanol: The hydroxyl group of 8-bromo-1-octanol is protected using dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in chloroform. This reaction yields 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran.

-

Alkynylation: The protected bromo-alcohol is then reacted with (trimethylsilyl)acetylene via a Sonogashira coupling to introduce the alkyne functionality.

-

Desilylation: The trimethylsilyl (B98337) protecting group is removed from the alkyne.

-

Second Coupling: The resulting terminal alkyne is coupled with 4-methyl-1-bromopentane.

-

Deprotection: The tetrahydropyranyl ether protecting group is removed to reveal the hydroxyl group.

-

Partial Hydrogenation: The internal alkyne is stereoselectively reduced to a cis-alkene using Lindlar's catalyst.

-

Oxidation: The primary alcohol is oxidized to a carboxylic acid using pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) to yield (Z)-14-methyl-9-pentadecenoic acid.[1]

Quantitative Data:

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Protection | Dihydropyran, PTSA, Chloroform | 93 |

| 2-5 | Coupling & Deprotection | (Trimethylsilyl)acetylene, 4-methyl-1-bromopentane, various | ~60 (over 4 steps) |

| 6 | Hydrogenation | H₂, Lindlar's catalyst, Quinoline, Hexane | 51 |

| 7 | Oxidation | PDC, DMF | 81 |

| Overall | ~16 |

Synthetic Workflow:

References

Unveiling 14-Pentadecenoic Acid: A Technical Guide to its Role in Microbial Lipid Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid, a monounsaturated odd-chain fatty acid (OCFA) with the notation C15:1, is an intriguing yet often overlooked component of microbial lipidomes. While even-chain fatty acids dominate the lipid profiles of most organisms, the presence of OCFAs like this compound can serve as a distinctive biomarker and may play unique physiological roles. This technical guide provides a comprehensive overview of this compound in microbial lipid profiles, detailing its biosynthesis, detection methodologies, and known occurrences. It is designed to be a valuable resource for researchers in microbiology, biotechnology, and drug development seeking to understand and leverage the unique properties of this fatty acid.

Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including this compound, diverges from the typical fatty acid synthesis pathway at the initiation step. Instead of using acetyl-CoA as a primer, the synthesis of OCFAs is initiated with propionyl-CoA.[1][2] This three-carbon primer is then elongated by the fatty acid synthase (FAS) system, with malonyl-CoA providing the two-carbon units for chain extension.[3] The introduction of a double bond to form an unsaturated OCFA like this compound can occur through either anaerobic or aerobic desaturation pathways, depending on the microorganism.[4]

The production of this compound is not widespread among microorganisms under standard laboratory conditions. However, its synthesis has been notably observed in certain bacteria when provided with specific substrates. For instance, Micrococcus cerificans has been shown to produce this compound when grown on the alkene 1-pentadecene.[5][6] This suggests a metabolic pathway involving the terminal oxidation of the hydrocarbon substrate. The oleaginous yeast Yarrowia lipolytica has also been a subject of metabolic engineering to enhance the production of odd-chain fatty acids, including pentadecanoic acid (C15:0), by providing precursors like propionate.[7][8]

digraph "Odd_Chain_Fatty_Acid_Biosynthesis" {

graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05"];

Malonyl_ACP [label="Malonyl-ACP", fillcolor="#EA4335"];

FAS_II [label="Fatty Acid Synthase (FAS II)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

OCFA_ACP [label="Odd-Chain Acyl-ACP", fillcolor="#34A853", fontcolor="#FFFFFF"];

Desaturase [label="Desaturase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Unsaturated_OCFA [label="Unsaturated Odd-Chain\nFatty Acid (e.g., this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Propionyl_CoA -> FAS_II [label=" Primer"];

Malonyl_ACP -> FAS_II [label=" Elongation Units"];

FAS_II -> OCFA_ACP [label=" Elongation Cycles"];

OCFA_ACP -> Desaturase;

Desaturase -> Unsaturated_OCFA;

}

Workflow for FAME analysis by GC-MS.

Signaling Pathways

While specific signaling pathways involving this compound in microorganisms have not been extensively characterized, long-chain fatty acids, in general, are known to act as signaling molecules in bacteria.[9] They can influence a variety of cellular processes, including gene expression, biofilm formation, and virulence.[2][4] For instance, some unsaturated fatty acids have been shown to function as quorum sensing signals.[2] The FadR transcription factor in E. coli is a well-studied example of a protein that senses intracellular levels of long-chain acyl-CoAs, thereby regulating the expression of genes involved in fatty acid degradation and biosynthesis.[9] It is plausible that this compound or its acyl-CoA derivative could interact with similar regulatory systems in microorganisms that produce it, but further research is needed to elucidate these specific pathways.

```dot

digraph "Fatty_Acid_Signaling" {

graph [bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead="normal"];

Ext_LCFA [label="External Long-Chain\nFatty Acid (LCFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

FadL [label="FadL Transporter", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

FadD [label="FadD (Acyl-CoA Synthetase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

LCFA_CoA [label="Long-Chain Acyl-CoA", fillcolor="#FBBC05"];

FadR [label="FadR Transcription Factor", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

DNA [label="DNA (fad/fab genes)", shape=note, fillcolor="#FFFFFF"];

Ext_LCFA -> FadL [label=" Transport"];

FadL -> FadD [label=" Periplasm -> Cytoplasm"];

FadD -> LCFA_CoA [label=" Activation"];

LCFA_CoA -> FadR [label=" Binding"];

FadR -> DNA [label=" Regulation of\nTranscription"];

}

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodococcus erythropolis cells adapt their fatty acid composition during biofilm formation on metallic and non-metallic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of odd chain fatty acid production by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Assimilation of Hydrocarbons II. Fatty Acids Derived from 1-Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of odd chain fatty acid production by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Yarrowia lipolytica as an Oleaginous Platform for the Production of Value-Added Fatty Acid-Based Bioproducts [frontiersin.org]

- 9. Frontiers | Long Chain Fatty Acids and Virulence Repression in Intestinal Bacterial Pathogens [frontiersin.org]

An In-depth Technical Guide to 14-Pentadecenoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid, a monounsaturated long-chain fatty acid, is a molecule of growing interest in various scientific domains. Its unique structure, featuring a terminal double bond, imparts specific chemical reactivity and physical characteristics that are pertinent to its biological roles and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization and modification, and a visualization of its metabolic processing. All quantitative data is summarized for clarity, and methodologies are described to facilitate replication and further investigation by the scientific community.

Physical Properties

While some experimental physical properties of this compound are not extensively documented in publicly available literature, a combination of reported data and predicted values provides a solid foundation for its characterization. Key physical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | pentadec-14-enoic acid | [1] |

| Synonyms | ω-Pentadecenoic acid, FA 15:1 | |

| CAS Number | 17351-34-7 | [2] |

| Molecular Formula | C₁₅H₂₈O₂ | [1][2] |

| Molecular Weight | 240.38 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Melting Point | Not experimentally determined in searched literature. | |

| Boiling Point | 170-190 °C at 2 Torr | [2] |

| Density (Predicted) | 0.904 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.78 ± 0.10 | [2] |

| Solubility | DMF: 25 mg/mLDMSO: 10 mg/mLEthanol: 25 mg/mLDMF:PBS (pH 7.2) (1:1): 0.25 mg/mL | [2] |

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of both a carboxylic acid and a terminal alkene.

Acid-Base Reactivity: As a carboxylic acid, it can undergo deprotonation in the presence of a base to form a carboxylate salt.

Stability: The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents, which can react with the carbon-carbon double bond. For long-term storage, it is recommended to be kept at -20°C.

Key Reactions

1. Esterification: this compound can be converted to its corresponding ester, a common derivatization for analysis or for the synthesis of other molecules. The Fischer esterification is a classical method for this transformation.

2. Oxidation: The terminal double bond is susceptible to oxidation. Depending on the reaction conditions, this can lead to the formation of a diol or cleavage of the double bond to yield a carboxylic acid and formaldehyde (B43269) (which would likely be further oxidized to formic acid or carbon dioxide).

Experimental Protocols

Fischer Esterification of this compound

This protocol describes a general method for the acid-catalyzed esterification of a fatty acid with an alcohol, such as methanol (B129727) or ethanol.[4][5][6][7]

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol) in excess

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound in a significant excess of the desired anhydrous alcohol (e.g., a 10-fold molar excess).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid mass) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether or hexane (B92381) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude ester.

-

The product can be further purified by column chromatography or distillation if necessary.

Oxidation of this compound with Potassium Permanganate (B83412)

This protocol outlines the oxidation of the double bond in this compound using potassium permanganate under cold, alkaline conditions to form a diol.[8][9][10][11][12]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Ice bath

-

Stirring plate and stir bar

-

Reaction flask

-

Sodium bisulfite (NaHSO₃) solution

-

Organic solvent (e.g., diethyl ether)

-

Separatory funnel

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., a mixture of t-butanol and water) in a reaction flask.

-

Cool the flask in an ice bath and add a cold, dilute solution of potassium permanganate containing a small amount of sodium hydroxide while stirring vigorously. The purple color of the permanganate should disappear as it reacts.

-

Continue stirring at low temperature until the reaction is complete (as indicated by TLC or the persistence of the purple color).

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the diol product.

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11-12 | Singlet (broad) | -COOH |

| 5.75 - 5.85 | Multiplet | H-14 (-CH=CH₂) |

| 4.90 - 5.00 | Multiplet | H-15 (=CH₂) |

| 2.35 | Triplet | H-2 (-CH₂-COOH) |

| 2.00 - 2.10 | Multiplet | H-13 (-CH₂-CH=) |

| 1.60 - 1.70 | Multiplet | H-3 (-CH₂-CH₂-COOH) |

| 1.20 - 1.40 | Multiplet | -(CH₂)₉- |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~180 | C-1 (-COOH) |

| ~139 | C-14 (-CH=CH₂) |

| ~114 | C-15 (=CH₂) |

| ~34 | C-2 (-CH₂-COOH) |

| ~34 | C-13 (-CH₂-CH=) |

| ~29 | -(CH₂)ₙ- |

| ~25 | C-3 (-CH₂-CH₂-COOH) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~990 and ~910 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 240. Key fragmentation patterns would include the loss of water ([M-18]⁺) and the carboxyl group ([M-45]⁺). A prominent peak resulting from McLafferty rearrangement is also anticipated. The provided search results indicate that the GC-MS data for this compound shows a top peak at m/z 55, with other significant peaks at m/z 69 and 83.[1]

Biological Context and Metabolism

This compound, as an odd-chain unsaturated fatty acid, undergoes β-oxidation for energy production. This metabolic pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

Beta-Oxidation of this compound

The catabolism of this compound follows the general pathway of β-oxidation with modifications to handle the terminal double bond and the odd number of carbon atoms.[13][14][15] The process begins with the activation of the fatty acid to its acyl-CoA derivative. A series of four core enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—are repeated. Due to the terminal double bond, an isomerase is required to shift the position of the double bond to allow the hydration and subsequent oxidation steps to proceed. As an odd-chain fatty acid, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] The acetyl-CoA enters the citric acid cycle, while the propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle.[1]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The compiled data and experimental protocols offer a valuable resource for researchers in chemistry, biochemistry, and drug development. The unique structural features of this fatty acid, namely its terminal unsaturation and odd carbon chain length, dictate its reactivity and metabolic fate, making it a subject of continued scientific inquiry. The information presented herein is intended to serve as a foundational reference to support and stimulate further research into the properties and potential applications of this compound.

References

- 1. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]

- 2. 14-Pentadecenoicacid CAS#: 17351-34-7 [m.chemicalbook.com]

- 3. larodan.com [larodan.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. aocs.org [aocs.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. jackwestin.com [jackwestin.com]

The Presence of 14-Pentadecenoic Acid in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the occurrence of 14-pentadecenoic acid, an odd-chain monounsaturated fatty acid, within various marine organisms. This document provides a consolidated resource on its detection, quantification, and potential biological significance, tailored for professionals in research and drug development.

Introduction

Odd-chain fatty acids (OCFAs) and their derivatives are gaining increasing attention for their diverse biological activities and potential as therapeutic agents. Among these, this compound (C15:1n-1), a monounsaturated fatty acid with fifteen carbon atoms, has been identified in a range of marine life, from microorganisms to fish. Understanding its distribution and the methods to accurately quantify its presence is crucial for exploring its physiological roles and potential applications. This guide summarizes the current knowledge on the occurrence of this compound in marine organisms, details the experimental protocols for its analysis, and discusses its potential involvement in cellular signaling pathways.

Quantitative Occurrence of Pentadecenoic Acids in Marine Organisms

The following tables summarize the quantitative data available for pentadecenoic acids (C15:0 and C15:1) in various marine organisms. It is important to note that many studies do not differentiate between the isomers of C15:1, and therefore the data presented for pentadecenoic acid (C15:1) may not exclusively represent the this compound isomer. The data is primarily presented as a percentage of the total fatty acids identified in the organism.

Table 1: Occurrence of Pentadecanoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Fish

| Fish Species | Common Name | Tissue | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Pentadecenoic Acid (C15:1) (% of Total Fatty Acids) | Reference |

| Multiple Species | Mediterranean Marine Fish | Muscle | 0.05 - 2.35 | Not Specified | [1][2] |

| Sardinella aurita | Round sardinella | Muscle | Not Specified | Not Specified | [1][2] |

| Solea vulgaris | Common sole | Muscle | Not Specified | Not Specified | [1][2] |

Table 2: Occurrence of Pentadecenoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Invertebrates (Sponges)

| Sponge Species | Location | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Pentadecenoic Acid (C15:1) (% of Total Fatty Acids) | Reference |

| Myrmekioderma rea | Colombian Caribbean | 0.9 | Not Reported | [3] |

| Dragmacidon alvarezae | Colombian Caribbean | 0.6 | Not Reported | [3] |

| Dragmacidon reticulatum | Colombian Caribbean | 0.9 | Not Reported | [3] |

| Ptilocaulis walpersi | Colombian Caribbean | 1.7 | Not Reported | [3] |

| Scopalina ruetzleri | Colombian Caribbean | 5.8 | Not Reported | [3] |

Table 3: Occurrence of Pentadecenoic Acid (C15:0) and Pentadecenoic Acid (C15:1) in Marine Microalgae

| Microalgae Species | Phylum/Class | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Pentadecenoic Acid (C15:1) (% of Total Fatty Acids) | Reference |

| Chlorella sp. | Chlorophyta | Small Quantities | Not Reported | [4] |

| Ankistrodesmus sp. | Chlorophyta | Small Quantities | Not Reported | [4] |

| Oscillatoria sp. | Cyanobacteria | Small Quantities | Not Reported | [4] |

| Chroococcus sp. | Cyanobacteria | Small Quantities | Not Reported | [4] |

| Various Species | Not Specified | Not Specified | Minor amounts of cis-10-pentadecenoic acid (C15:1) | [5] |

Table 4: Occurrence of Pentadecenoic Acid (C15:0) in Marine Bacteria

| Bacterial Genus/Species | Condition | Pentadecanoic Acid (C15:0) (% of Total Fatty Acids) | Reference |

| Pseudomonas aeruginosa ATCC 27853 | Cultured | Present | [6] |

| Pseudomonas putida | Cultured | Present | [6] |

Experimental Protocols

The analysis of this compound in marine organisms typically involves three key stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Marine Tissues

a) Extraction from Fish and Invertebrate Tissue (Folch Method)

This method is widely used for the extraction of total lipids from animal tissues.

-

Homogenization: Homogenize a known weight of wet tissue with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). The solvent-to-tissue ratio should be approximately 20:1.

-

Filtration: Filter the homogenate to separate the liquid extract from the solid tissue residue.

-

Phase Separation: Add 0.2 volumes of a 0.9% aqueous sodium chloride solution to the filtrate. Mix thoroughly and allow the mixture to separate into two phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

b) Extraction from Marine Microalgae (Bligh and Dyer Method)

This is a common method for extracting lipids from microalgal biomass.

-

Cell Disruption: A known quantity of microalgal biomass is subjected to cell disruption, which can be achieved through methods such as bead beating, sonication, or freeze-thawing to ensure efficient lipid extraction.[4][7]

-

Solvent Extraction: The disrupted cells are extracted with a one-phase solvent system of chloroform:methanol:water.

-

Phase Separation: The addition of more chloroform and water creates a two-phase system. The lower chloroform layer contains the lipids.

-

Lipid Recovery: The chloroform layer is collected, and the solvent is evaporated to obtain the lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids suitable for GC analysis, they are converted to their more volatile methyl esters.

a) Acid-Catalyzed Transesterification

-

Reagent: A solution of 1-2% sulfuric acid in anhydrous methanol is commonly used.

-

Procedure: The lipid extract is dissolved in the methanolic sulfuric acid solution.

-

Reaction: The mixture is heated at a controlled temperature (e.g., 80-100°C) for 1-2 hours.

-

Extraction: After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs. The upper hexane (B92381) layer is collected for analysis.

b) Base-Catalyzed Transesterification

-

Reagent: A solution of 0.5 M sodium hydroxide (B78521) in methanol is a common reagent.

-

Procedure: The lipid extract is dissolved in the methanolic sodium hydroxide solution.

-

Reaction: The mixture is heated (e.g., at 100°C) for a short period (5-10 minutes).

-

Methylation: Boron trifluoride (BF3) in methanol (e.g., 14%) is added, and the mixture is heated again to complete the methylation of all fatty acids.

-

Extraction: FAMEs are extracted with a non-polar solvent after cooling.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of FAMEs.

-

Column: A polar capillary column, such as one coated with a wax or a high-cyanopropyl stationary phase, is typically used for the separation of FAMEs.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: The oven temperature is programmed to ramp up gradually to allow for the separation of FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 200°C), and then to a final higher temperature (e.g., 240°C), with hold times at each stage.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

Proposed Signaling Context for Odd-Chain Unsaturated Fatty Acids

While specific signaling pathways for this compound in marine organisms are not well-defined, its role can be inferred from the general functions of fatty acids in cellular signaling. Fatty acids can act as signaling molecules by modulating the activity of various proteins.

Discussion and Future Perspectives

The presence of this compound and other odd-chain fatty acids in marine organisms is a result of their biosynthesis by certain marine bacteria and microalgae, which are then transferred up the food chain. The quantitative data, although not always specific to the 14-isomer, indicates that odd-chain fatty acids are a consistent, albeit minor, component of the lipid profile of many marine species.

The biological significance of this compound in marine organisms is an area that warrants further investigation. Fatty acids are known to play crucial roles in maintaining the fluidity of cell membranes, especially in organisms living in cold marine environments. As signaling molecules, they can influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[8] The unique structure of an odd-chain monounsaturated fatty acid like this compound may confer specific properties and biological activities that differ from their even-chain counterparts.

For drug development professionals, marine organisms represent a rich source of novel bioactive compounds. The identification and quantification of less common fatty acids like this compound could lead to the discovery of new therapeutic agents. Further research is needed to isolate this fatty acid in sufficient quantities and to screen it for a wide range of biological activities.

Conclusion

This technical guide provides a comprehensive overview of the occurrence of this compound in marine organisms, based on the currently available scientific literature. While quantitative data specifically for the 14-isomer is limited, the provided information on C15 fatty acids offers a valuable starting point for researchers. The detailed experimental protocols for lipid extraction, FAME preparation, and GC-MS analysis serve as a practical guide for the accurate quantification of this and other fatty acids in marine samples. The potential role of this compound in cellular signaling, inferred from the broader understanding of fatty acid biochemistry, opens up new avenues for research into its physiological functions and therapeutic potential. Further targeted studies are essential to fully elucidate the distribution and biological significance of this unique marine lipid.

References

- 1. researchgate.net [researchgate.net]

- 2. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid Composition of Some Potential Fish Oil from Production Centers in Indonesia – Oriental Journal of Chemistry [orientjchem.org]

- 7. Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

14-Pentadecenoic Acid: A Precursor Fueling Lipid Diversity and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Pentadecenoic acid (C15:1) is a long-chain monounsaturated odd-chain fatty acid. While less ubiquitous than its even-chain counterparts, its role as a metabolic precursor is of growing interest in the scientific community. This technical guide provides a comprehensive overview of this compound's journey as it is metabolized into a variety of other lipids, influencing cellular structure, energy homeostasis, and signaling pathways. This document details the metabolic transformations of this compound, outlines experimental methodologies for its study, and visualizes the key pathways it influences.

Metabolic Fate of this compound

Once introduced into a biological system, this compound can undergo several metabolic transformations, primarily elongation, desaturation, and β-oxidation. These processes convert it into other fatty acids that serve diverse physiological roles.

Elongation and Desaturation

Fatty acid elongation is the process of extending the acyl chain, typically by two carbons at a time. In the case of this compound (15:1), elongation would theoretically produce heptadecenoic acid (17:1), another odd-chain unsaturated fatty acid. Further elongation could lead to nonadecenoic acid (19:1) and so on.

Desaturation involves the introduction of double bonds into the fatty acid chain. The specific desaturase enzymes and their activities on odd-chain unsaturated fatty acids are an area of ongoing research.

β-Oxidation of Odd-Chain Fatty Acids

The β-oxidation of odd-chain fatty acids like this compound follows the same initial steps as even-chain fatty acids, producing acetyl-CoA molecules. However, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (TCA cycle), highlighting a key difference in the metabolic contribution of odd-chain versus even-chain fatty acids.[2][3]

Quantitative Analysis of this compound Metabolism

Quantifying the conversion of this compound to its various metabolites is crucial for understanding its physiological impact. While specific conversion rates for this compound are not extensively documented, data from related odd-chain fatty acids and general fatty acid metabolism studies provide valuable insights. Radiolabeling studies, for instance, are instrumental in tracing the metabolic fate of fatty acids.[4][5][6]

Table 1: Theoretical Products of this compound Metabolism

| Metabolic Pathway | Precursor | Key Enzymes | Product(s) | Potential Cellular Role(s) |

| Elongation | This compound (15:1) | Elongases | Heptadecenoic acid (17:1), Nonadecenoic acid (19:1) | Membrane components, signaling molecule precursors |

| Desaturation | This compound (15:1) | Desaturases | Pentadecadienoic acid (15:2), etc. | Modulation of membrane fluidity, signaling |

| β-Oxidation | This compound (15:1) | Acyl-CoA dehydrogenases, etc. | Acetyl-CoA, Propionyl-CoA (→ Succinyl-CoA) | Energy production (ATP), anaplerosis of TCA cycle |

Experimental Protocols for Studying this compound Metabolism

Investigating the role of this compound as a lipid precursor requires robust experimental methodologies. Below are detailed protocols for cell culture supplementation and lipid analysis.

Protocol 1: Cell Culture Supplementation with this compound

This protocol describes how to supplement cell cultures with this compound to study its metabolic conversion and effects on cellular processes.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)

Procedure:

-

Preparation of Fatty Acid-BSA Complex:

-

Dissolve this compound in ethanol to create a stock solution.

-

In a sterile tube, add the desired volume of the fatty acid stock solution.

-

Evaporate the ethanol under a gentle stream of nitrogen.

-

Add a pre-warmed (37°C) solution of fatty acid-free BSA in PBS to the dried fatty acid.

-

Incubate at 37°C for 1 hour with gentle agitation to allow for complex formation.

-

Sterile filter the fatty acid-BSA complex solution.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Replace the existing medium with a fresh medium containing the fatty acid-BSA complex at the desired final concentration.

-

Incubate the cells for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

After incubation, wash the cells with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Proceed with lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Protocol 2: Analysis of Cellular Lipids by Mass Spectrometry

This protocol outlines the general steps for analyzing the lipid profile of cells treated with this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10][11]

Materials:

-

Lipid extract from cells

-

Internal standards (e.g., deuterated fatty acids)

-

Derivatization agent (for GC-MS, e.g., BF3-methanol or TMSH)

-

Solvents for chromatography (e.g., hexane (B92381) for GC, methanol/acetonitrile/water for LC)

-

GC-MS or LC-MS system

Procedure:

-

Sample Preparation:

-

To the lipid extract, add a known amount of internal standard.

-

For GC-MS analysis, convert fatty acids to their fatty acid methyl esters (FAMEs) by transesterification.

-

For LC-MS, the lipid extract can often be analyzed directly after resuspension in an appropriate solvent.

-

-

Chromatographic Separation:

-

Inject the prepared sample into the GC or LC system.

-

Separate the different lipid species based on their volatility (GC) or polarity (LC) using an appropriate column and temperature/solvent gradient.

-

-

Mass Spectrometry Analysis:

-

As the lipids elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.

-

Identify the different fatty acids and their metabolites based on their retention times and mass spectra compared to known standards and libraries.

-

-

Quantification:

-

Quantify the amount of each lipid species by comparing its peak area to that of the internal standard.

-

Signaling Pathways Influenced by this compound and its Derivatives

Odd-chain fatty acids and their metabolites can act as signaling molecules, influencing key cellular pathways that regulate metabolism and inflammation. Much of the current understanding comes from studies on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0). It is plausible that this compound and its derivatives may exert similar effects.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[12][13][14][15] Pentadecanoic acid has been shown to be an agonist of PPARα and PPARγ.[16] Activation of these receptors can lead to increased fatty acid oxidation and improved insulin (B600854) sensitivity.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a key cellular energy sensor that is activated during times of low energy (high AMP:ATP ratio).[17][18] Activation of AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP.[17] Studies on pentadecanoic acid have shown that it can activate the AMPK pathway, leading to enhanced glucose uptake.[19][20]

Experimental Workflow for Tracing this compound Metabolism

The following diagram illustrates a typical workflow for investigating the metabolic fate of this compound in a cell culture model.

Conclusion

This compound serves as a valuable precursor for the synthesis of other biologically important lipids. Through elongation, desaturation, and β-oxidation, it contributes to the diversity of the cellular lipidome and influences key signaling pathways that govern metabolic health. While further research is needed to fully elucidate the specific quantitative aspects of its metabolism and signaling roles, the experimental frameworks outlined in this guide provide a solid foundation for future investigations. A deeper understanding of the metabolic fate of this compound holds promise for the development of novel therapeutic strategies targeting metabolic diseases.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. frontagelab.com [frontagelab.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. lipidmaps.org [lipidmaps.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. jsbms.jp [jsbms.jp]

- 11. jsbms.jp [jsbms.jp]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 17. files.sdiarticle5.com [files.sdiarticle5.com]

- 18. mdpi.com [mdpi.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research [foodandnutritionresearch.net]

enzymatic synthesis of 14-Pentadecenoic acid

An In-depth Technical Guide on the Enzymatic Synthesis of 14-Pentadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide outlines a hypothetical, plausible enzymatic pathway for the synthesis of this compound. Currently, a direct, validated enzymatic protocol for the synthesis of this specific fatty acid has not been extensively documented in scientific literature. The proposed pathway is a two-step process involving the synthesis of the saturated precursor, pentadecanoic acid, followed by a terminal desaturation step. The desaturation step, in particular, proposes the use of a class of enzymes for a reaction that is not their most commonly cited function, and thus should be considered a novel research direction.

Introduction

This compound is an odd-chain monounsaturated fatty acid. The synthesis of odd-chain fatty acids (OCFAs) begins with propionyl-CoA as a primer, unlike the more common even-chain fatty acids which start with acetyl-CoA. This guide details a proposed two-step, cell-free enzymatic synthesis of this compound. The first step involves the synthesis of the saturated C15 precursor, pentadecanoic acid, using a reconstituted fatty acid synthase (FAS) system. The second, more challenging step, involves the introduction of a double bond at the terminal (ω-1) position. For this, we propose the use of a cytochrome P450 enzyme, potentially from the CYP152 family, which has been shown to act on the terminal end of fatty acids.

Proposed Biosynthetic Pathway